10-Hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Celastrol can be synthesized through various chemical routes. One common method involves the extraction of celastrol from the root of Tripterygium wilfordii using organic solvents such as ethanol or methanol . The extracted compound is then purified through chromatographic techniques.
Industrial Production Methods: Industrial production of celastrol typically involves large-scale extraction from the plant roots, followed by purification processes to obtain the compound in its pure form. Advances in nanotechnology have also led to the development of celastrol-loaded liposomes and nanoparticles to enhance its bioavailability and therapeutic efficacy .
Chemical Reactions Analysis
Types of Reactions: Celastrol undergoes various chemical reactions, including:
Oxidation: Celastrol can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert celastrol into its hydroquinone form.
Substitution: Substitution reactions can introduce different functional groups into the celastrol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted celastrol compounds .
Scientific Research Applications
Chemistry: Celastrol is used as a starting material for the synthesis of novel compounds with enhanced biological activities.
Biology: It is studied for its role in modulating cellular pathways and gene expression.
Medicine: Celastrol exhibits promising anti-cancer, anti-inflammatory, and neuroprotective effects. .
Mechanism of Action
Celastrol exerts its effects through multiple molecular targets and pathways:
Heat Shock Protein 90 (HSP90) Inhibition: Celastrol inhibits HSP90, leading to the degradation of its client proteins and suppression of cancer cell growth.
Nuclear Factor-kappa B (NF-κB) Pathway: Celastrol inhibits the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells.
Antioxidant Activity: Celastrol scavenges reactive oxygen species, protecting cells from oxidative stress.
Comparison with Similar Compounds
Celastrol is often compared with other triterpenoids and natural compounds:
Glycyrrhetinic Acid: A triterpenoid from Glycyrrhiza uralensis, glycyrrhetinic acid has structural similarities to celastrol and exhibits anti-inflammatory and anti-obesity effects.
Celastrol stands out due to its broad-spectrum biological activities and potential therapeutic applications, making it a unique and valuable compound in scientific research and medicine.
Properties
IUPAC Name |
10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSQWZMSAGSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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